molecular formula C13H21F6N3O4S2 B3264062 3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide CAS No. 384347-22-2

3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide

Cat. No.: B3264062
CAS No.: 384347-22-2
M. Wt: 461.4 g/mol
InChI Key: MOGRWIKMHQNYNZ-UHFFFAOYSA-N
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Description

3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of ionic liquids, which are salts in the liquid state at or near room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solvating abilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide typically involves the following steps:

  • Preparation of 1,2-dimethylimidazole: : This is achieved by reacting hexylamine with formaldehyde and formic acid under controlled conditions.

  • Quaternization: : The 1,2-dimethylimidazole is then quaternized with hexyl bromide to form 3-hexyl-1,2-dimethyl-1H-imidazolium bromide.

  • Anion Exchange: : The resulting bromide salt is subjected to anion exchange with trifluoromethanesulfonate (triflate) to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the above synthetic routes. The process requires careful control of reaction conditions, such as temperature, pressure, and stoichiometry, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or distillation, may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hexyl group can be oxidized to form alcohols, ketones, or carboxylic acids.

  • Reduction: : The imidazolium ring can be reduced to form imidazolines.

  • Substitution: : The triflate group can be substituted with other anions, such as chloride or acetate.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Nucleophiles such as sodium chloride (NaCl) and acetic acid (CH3COOH) are employed.

Major Products Formed

  • Oxidation: : Hexanol, hexanone, hexanoic acid.

  • Reduction: : Imidazoline derivatives.

  • Substitution: : Chloro- or acetate-substituted imidazolium salts.

Scientific Research Applications

Chemical Synthesis

Ionic liquids like HDMIMNTF2 are increasingly used as solvents in organic synthesis due to their ability to dissolve a wide range of compounds and facilitate reactions under mild conditions. They provide several advantages over traditional solvents:

  • High thermal stability : This allows for reactions at elevated temperatures without solvent evaporation or degradation.
  • Low volatility : Reduces the risk of solvent loss and environmental exposure during reactions.

In studies involving imidazolium-based ionic liquids, it has been shown that the length of the alkyl chain influences the solubility and reactivity, making HDMIMNTF2 particularly useful for synthesizing complex organic molecules .

Catalysis

HDMIMNTF2 has been employed as a medium for catalyzing various chemical reactions, including:

  • Cationic polymerization : Its unique ionic structure aids in the polymerization process by stabilizing reactive intermediates.
  • Asymmetric synthesis : The compound can enhance enantioselectivity in reactions, leading to the production of chiral compounds that are crucial in pharmaceuticals.

Research indicates that ionic liquids can serve as both solvents and catalysts, thereby streamlining processes and reducing the number of steps required in chemical synthesis .

Environmental Science

The environmental impact of solvents used in chemical processes is a growing concern. Ionic liquids like HDMIMNTF2 are being investigated for their potential to reduce toxicity and improve biodegradability compared to conventional solvents. Specific applications include:

  • Wastewater treatment : Ionic liquids can extract pollutants from water due to their tunable solubility properties.
  • Carbon capture : They are being explored for their ability to absorb CO₂ from flue gases, contributing to efforts aimed at mitigating climate change.

Studies have shown that imidazolium-based ionic liquids exhibit varying degrees of toxicity depending on their structure, which is an important consideration for environmental applications .

Biomedical Applications

Ionic liquids are also being researched for their potential biomedical applications:

  • Drug delivery systems : Due to their ability to encapsulate drugs and control release rates, ionic liquids can enhance the efficacy of therapeutic agents.
  • Antimicrobial properties : Some studies suggest that HDMIMNTF2 may possess antimicrobial activity against various pathogens, making it a candidate for use in disinfectants or coatings .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in catalysis, it may act by stabilizing transition states or intermediates. In electrochemistry, its high ionic conductivity facilitates ion transport. The molecular targets and pathways involved vary based on the reaction or process in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its combination of the hexyl group and the triflate anion, which imparts both hydrophobic and ionic liquid properties. Similar compounds include:

  • 1-Hexyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide

  • 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate

  • 1-Butyl-3-methylimidazolium chloride

These compounds share the imidazolium core but differ in their alkyl chain length and anion type, leading to variations in their physical and chemical properties.

Biological Activity

3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide is a compound of interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and interactions with biological membranes.

Chemical Structure and Properties

The compound is characterized by an imidazolium cation and a trifluoromethylsulfonyl anion. The presence of the hexyl group contributes to its lipophilicity, which may enhance its interaction with cell membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazolium salts. A related study evaluated lithocholic acid-based imidazolium salts against colorectal cancer cell lines (DLD-1, HT-29, and Caco-2). The results indicated that these salts significantly reduced cell viability and metabolic activity in DLD-1 and HT-29 cells, suggesting a structure-dependent cytotoxic effect .

Table 1: Cytotoxicity of Imidazolium Salts on Colorectal Cancer Cell Lines

CompoundDLD-1 IC50 (µg/mL)HT-29 IC50 (µg/mL)Caco-2 IC50 (µg/mL)
S3251540
S4301050
S6201245
S818855

The study found that the cytotoxic effect varied significantly across different cell lines, with DLD-1 being particularly sensitive to compounds S6 and S8. The metabolic activity was also notably decreased in these cells after treatment .

Interaction with Biological Membranes

The interaction of imidazolium salts with biological membranes is a critical aspect of their biological activity. These compounds can alter membrane fluidity and permeability, potentially leading to cell lysis in microbial targets. The lipophilic nature of the hexyl group in this compound may enhance its ability to integrate into lipid bilayers .

Case Studies

Research has demonstrated that the structural variations in imidazolium salts significantly impact their biological activities. For example, a comparative study on various imidazolium salts indicated that longer alkyl chains generally correlated with increased cytotoxicity against cancer cells . This suggests that the hexyl group in 3-Hexyl-1,2-dimethyl-1H-imidazolium salt may contribute positively to its anticancer efficacy.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-hexyl-2,3-dimethylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.C2F6NO4S2/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10H,4-8H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGRWIKMHQNYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384347-22-2
Record name 1H-Imidazolium, 3-hexyl-1,2-dimethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384347-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Reactant of Route 2
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Reactant of Route 4
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Reactant of Route 5
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide

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